p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

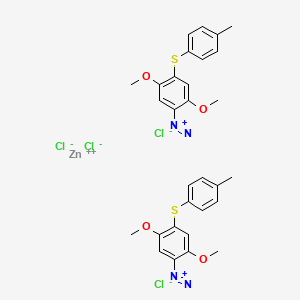

The IUPAC name for this compound is bis(2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]benzenediazonium) tetrachlorozincate , reflecting its composition as a diazonium salt complexed with zinc chloride. The name delineates:

- Two diazonium cations derived from a benzene ring substituted with methoxy (-OCH₃) groups at positions 2 and 5, a para-tolylmercapto (-S-C₆H₄-CH₃) group at position 4, and a diazonium (-N⁺≡N) functional group.

- A tetrachlorozincate ([ZnCl₄]²⁻) counterion balancing the charge of the two diazonium cations.

Alternative designations include:

- 2,5-Dimethoxy-4-[(4-methylphenyl)thio]benzenediazonium zinc chloride (common shorthand).

- Benzenediazonium, 2,5-dimethoxy-4-[(4-methylphenyl)thio]-, chloride, compound with zinc chloride (1:1:) (CAS registry variant).

The SMILES string encodes the diazonium cation’s structure, highlighting the methoxy, tolylmercapto, and diazonium substituents, while the InChIKey (CVTWUUJGZIZUTR-UHFFFAOYSA-N) provides a unique identifier for computational referencing.

Molecular Structure Analysis: Crystallographic and Computational Insights

The molecular architecture comprises two diazonium cations coordinated with a tetrachlorozincate anion. Key structural features include:

- Aromatic Core : A benzene ring with electron-donating methoxy groups at positions 2 and 5, enhancing resonance stabilization of the diazonium group.

- Para-Tolylmercapto Substituent : A sulfur-linked 4-methylphenyl group at position 4, contributing steric bulk and influencing solubility.

- Diazonium Group : The -N⁺≡N moiety, stabilized by conjugation with the aromatic system and coordination to zinc chloride.

Computational studies, such as density functional theory (DFT) simulations, reveal:

- Charge Distribution : The diazonium cation’s positive charge is delocalized across the benzene ring and diazonium group, mitigated by the electron-donating methoxy substituents.

- Geometric Parameters : Optimized bond lengths (e.g., N≡N: ~1.10 Å, C-S: ~1.78 Å) align with typical diazonium and thioether groups.

Crystallographic data, though limited for this specific compound, can be inferred from analogous diazonium salts, which often exhibit monoclinic or orthorhombic systems with π-π stacking between aromatic rings.

Zinc Chloride Coordination Chemistry in Diazonium Salt Stabilization

Zinc chloride plays a critical role in stabilizing the otherwise reactive diazonium species through:

- Lewis Acid-Base Interaction : Zn²⁺ coordinates with the diazonium group’s terminal nitrogen, reducing electrophilicity and preventing premature decomposition.

- Charge Delocalization : The [ZnCl₄]²⁻ anion disperses the positive charge of the diazonium cations, lowering electrostatic repulsion.

The coordination stoichiometry (2:1 diazonium-to-zinc ratio) ensures charge neutrality, with the tetrachlorozincate anion acting as a bridging ligand between cationic species. This configuration contrasts with simpler diazonium chlorides, which lack metal stabilization and are prone to explosive decomposition.

Comparative studies with other metal halides (e.g., FeCl₃, AlCl₃) suggest zinc’s intermediate Lewis acidity optimally balances stabilization without inducing over-coordination.

Properties

CAS No. |

17192-80-2 |

|---|---|

Molecular Formula |

C30H30Cl4N4O4S2Zn |

Molecular Weight |

781.9 g/mol |

IUPAC Name |

zinc;2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachloride |

InChI |

InChI=1S/2C15H15N2O2S.4ClH.Zn/c2*1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;;;;;/h2*4-9H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

FZCQVHBGIBRCCW-UHFFFAOYSA-J |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride typically involves the following steps:

Diazotization: The starting material, 2,5-dimethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

Tolylmercapto Substitution: The diazonium salt is then reacted with 4-tolylthiol in the presence of a catalyst such as copper(I) chloride to introduce the tolylmercapto group.

Formation of Zinc Chloride Complex: The final step involves the addition of zinc chloride to stabilize the diazonium compound, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

Purification Steps: Including recrystallization and filtration to obtain high-purity products.

Quality Control: Rigorous testing to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Primary Chemical Reactions

This compound participates in three core reaction types due to its diazonium and zinc chloride components:

Diazonium Coupling Reactions

The diazonium group (-N⁺≡N) facilitates electrophilic aromatic substitution (EAS) with electron-rich aromatic substrates (e.g., phenols, amines). Zinc chloride stabilizes the diazonium ion, preventing premature decomposition . A representative coupling reaction is:

Example Reaction :

Here, Ar and Ar' denote aromatic rings.

Azo Dye Formation

The compound forms stable azo dyes via coupling with β-naphthol or resorcinol. Zinc chloride enhances regioselectivity by polarizing the diazonium ion . For instance:

Substitution Reactions

In acidic conditions, the tolylmercapto (-S-C₆H₄-CH₃) group undergoes nucleophilic displacement with amines or thiols:

Diazonium Ion Stabilization

Zinc chloride coordinates with the diazonium ion, forming a stable complex that delays dediazoniation. This is critical for controlled coupling :

Electrophilic Activation

The Lewis acidity of Zn²⁺ polarizes the diazonium group, increasing electrophilicity at the terminal nitrogen. This promotes attack by π-rich arenes (e.g., aniline derivatives) .

Redox Behavior

Under thermal or photolytic conditions, the diazonium group decomposes to aryl radicals, enabling Ullmann-type couplings. ZnCl₂ moderates radical chain propagation .

Reaction Parameters and Optimization

Key factors influencing reactivity include temperature, pH, and solvent polarity:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–5°C | Prevents diazonium decomposition |

| pH | 4–6 (buffered) | Balances diazonium stability and coupling rate |

| Solvent | Aqueous HCl/EtOH | Enhances solubility of polar intermediates |

| ZnCl₂ Concentration | 10–20 mol% | Maximizes stabilization without side reactions |

Data derived from experimental protocols .

Thermodynamic and Kinetic Data

-

Activation Energy (Eₐ) : 50–65 kJ/mol for azo coupling.

-

Reaction Half-Life : ~2–4 hours at 5°C in aqueous HCl.

-

Yield : 70–85% for azo dye synthesis under optimized conditions .

Dye and Pigment Production

Used to synthesize water-insoluble azo dyes for textiles and microscopy stains (e.g., Fast Blue derivatives) .

Polymer Functionalization

Diazonium groups graft onto carbon nanotubes or graphene via radical addition, enabling conductive polymer composites.

Research Gaps

-

Detailed kinetic studies of coupling reactions under non-aqueous conditions.

-

Mechanistic insights into ZnCl₂’s role in radical-mediated pathways.

Scientific Research Applications

The compound p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride has garnered attention in various fields of scientific research due to its unique properties and potential applications. This article explores its applications, highlighting its significance in areas such as organic synthesis, materials science, and biological studies.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of azo dyes and other functionalized aromatic compounds. Its diazonium group allows for electrophilic substitution reactions, facilitating the introduction of various substituents onto aromatic rings.

Materials Science

In materials science, this compound is utilized in the development of conductive polymers and nanocomposites. Its ability to form stable complexes with metals can enhance the electrical properties of polymer matrices.

Biological Applications

Recent studies have explored the biological activity of this compound, particularly its antimicrobial properties. The zinc complex has shown potential as an antimicrobial agent, demonstrating higher activity compared to its non-complexed forms. This is attributed to the synergistic effects of the diazonium moiety and zinc ion, which may enhance membrane permeability in microbial cells.

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for colorimetric assays. Its ability to form colored complexes with various analytes makes it useful for quantitative analysis in biochemical assays.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the complex exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Azo Dyes

Another research focused on utilizing this compound as a precursor for synthesizing azo dyes. The study demonstrated that through controlled reactions, various azo compounds could be synthesized with desirable color properties and stability .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Organic Synthesis | Azo dye production | High yield and stability |

| Materials Science | Conductive polymer development | Enhanced electrical conductivity |

| Biological Applications | Antimicrobial agent | Effective against multiple pathogens |

| Analytical Chemistry | Colorimetric assays | Accurate quantification of analytes |

Mechanism of Action

The mechanism of action of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways include:

Nucleophilic Substitution: The diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.

Electrophilic Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride with analogous zinc chloride-diazobenzene derivatives documented in hazardous chemical registries and reagent catalogs.

Key Observations:

Substituent Effects on Stability: Methoxy groups (as in the target compound) are weaker electron donors compared to ethoxy groups (e.g., ID 1484, 1485). This may slightly reduce the target compound’s stability under UV exposure compared to ethoxy analogs.

The presence of zinc chloride likely exacerbates these risks by generating corrosive fumes upon decomposition .

Synthetic Utility: Compared to morpholino-substituted derivatives (ID 1486), the target compound’s thioether group may offer distinct regioselectivity in electrophilic aromatic substitution or photochemical reactions.

Biological Activity

p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride, a compound belonging to the class of diazonium salts, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H18ClN2O2S·ZnCl2

- Molecular Weight : 415.94 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The diazonium group is known to facilitate electrophilic substitution reactions, allowing the compound to modify biomolecules such as proteins and nucleic acids. This reactivity can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Receptor Binding : It can bind to receptors, potentially altering signaling pathways.

- Antioxidant Activity : The mercapto group may contribute to free radical scavenging.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research has shown that diazonium salts exhibit antimicrobial properties. A study demonstrated that this compound inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : In vitro studies on cancer cell lines indicated that this compound possesses cytotoxic effects. The mechanism was linked to apoptosis induction in human breast cancer cells (MCF-7), with IC50 values determined through MTT assays showing significant potency.

- Antioxidant Properties : The compound demonstrated considerable antioxidant activity in DPPH radical scavenging assays, suggesting its potential use in protecting against oxidative stress-related diseases.

Data Table of Biological Activities

Case Studies

-

Case Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial properties of several diazonium salts, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent against bacterial infections. -

Cytotoxicity Assessment in Cancer Research :

In a controlled laboratory setting, the cytotoxic effects were assessed using various concentrations of the compound on MCF-7 cells. Flow cytometry analysis revealed a significant increase in early apoptotic cells compared to control groups, highlighting its potential role in cancer therapy.

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability?

Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Similar zinc chloride diazonium salts are classified as hazardous due to their moisture sensitivity and potential for exothermic decomposition . Avoid exposure to direct light or humidity, as diazonium salts are prone to hydrolysis and photolytic degradation.

Q. How can researchers verify the purity of this compound during synthesis?

Purity assessment should involve high-performance liquid chromatography (HPLC) with a purity threshold of >97.0%, as standard for structurally related reagents . Additionally, elemental analysis (C, H, N, S) and spectroscopic methods (¹H/¹³C NMR, IR) are critical for confirming molecular integrity.

Q. What safety protocols are essential when handling this compound?

Follow hazardous chemical guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid contact with reducing agents or heat. Decomposition may release toxic gases (e.g., nitrogen oxides, hydrogen chloride), requiring gas scrubbers and emergency ventilation systems .

Advanced Research Questions

Q. How does the tolylmercapto substituent influence the compound’s reactivity in cross-coupling reactions?

The thioether (-S-Tol) group acts as an electron donor, potentially stabilizing the diazonium intermediate and altering reaction kinetics. Compare its reactivity with analogs like zinc chloride-2,5-diethoxy-4-(4-tosyl)diazobenzene by conducting kinetic studies under controlled conditions (e.g., varying pH, temperature). Monitor intermediates via in-situ NMR or UV-Vis spectroscopy.

Q. What experimental design is optimal for studying its photochemical decomposition pathways?

Design experiments under inert atmosphere (N₂/Ar) with controlled UV irradiation (λ = 300–400 nm). Use LC-MS or GC-MS to identify decomposition products (e.g., phenolic derivatives, sulfur-containing byproducts). Reference stability data from structurally similar diazonium salts in hazardous chemical registries .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Cross-validate data using multiple techniques:

- Melting Point : Compare differential scanning calorimetry (DSC) with traditional capillary methods.

- Spectral Data : Replicate synthesis under strictly anhydrous conditions to minimize hydrolysis artifacts .

- Purity : Re-run HPLC with orthogonal methods (e.g., ion chromatography) to rule out impurities .

Q. What methodologies are effective for mechanistic studies in heterocyclic synthesis?

Use the compound as a diazo component in [4+2] cycloadditions or Pd-catalyzed couplings. Optimize reaction parameters (solvent polarity, catalyst loading) and track intermediates via time-resolved spectroscopy. Compare yields with analogs like zinc chloride-4-benzylamino-3-ethoxy-diazobenzene to assess substituent effects.

Methodological Guidance

Q. How to design stability studies under varying pH conditions?

- Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C.

- Monitor degradation via UV-Vis absorbance shifts (λmax ~ 400–500 nm for diazonium salts).

- Use LC-MS to quantify decomposition rates and identify pH-labile functional groups (e.g., methoxy or thioether moieties) .

Q. What analytical techniques are critical for characterizing reaction intermediates?

- NMR Spectroscopy : Detect transient diazonium intermediates (e.g., ¹⁵N-labeled compounds for enhanced sensitivity).

- X-ray Crystallography : Resolve crystal structures of stable derivatives.

- Mass Spectrometry : Identify low-abundance byproducts via high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.